7-Methoxy-4-methylquinoline-2-thiol physical properties
7-Methoxy-4-methylquinoline-2-thiol physical properties
An In-depth Technical Guide to the Physical Properties of 7-Methoxy-4-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-4-methylquinoline-2-thiol is a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved pharmaceuticals. Understanding the fundamental physical properties of derivatives like 7-Methoxy-4-methylquinoline-2-thiol is a critical prerequisite for its application in drug design, synthesis, formulation, and analytical development. This guide provides a comprehensive overview of its known and predicted physical characteristics, offering field-proven insights and methodologies for its empirical study.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all further physicochemical analysis.
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Compound Name: 7-Methoxy-4-methylquinoline-2-thiol
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Synonyms: 2-Mercapto-7-Methoxy-4-Methylquinoline, 7-Methoxy-4-methyl-2(1H)-quinolinethione, 7-Methoxy-4-methyl-quinoline-2-thiol[1][2]
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Molecular Weight: 205.28 g/mol [1]
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Monoisotopic Mass: 205.05614 Da[3]
The core structure consists of a quinoline ring system substituted with a methoxy group at position 7, a methyl group at position 4, and a thiol group at position 2.
Core Chemical Feature: Thiol-Thione Tautomerism
A defining characteristic of 2-quinolinethiols is their existence as a tautomeric mixture of the thiol and thione forms.[4] This equilibrium is fundamental as it influences the compound's reactivity, hydrogen bonding capability, polarity, and spectroscopic signature. The thione form, 7-methoxy-4-methyl-1H-quinoline-2-thione, is often favored due to the thermodynamic stability conferred by the amide-like (thioamide) functionality within the aromatic system.[4]
Caption: Thiol-Thione Tautomeric Equilibrium.
Tabulated Physical Properties
The following table summarizes the key quantitative physical properties. It is important to distinguish between experimentally determined values and computationally predicted data, the latter providing a valuable baseline for experimental design.
| Property | Value | Data Source |
| Melting Point | 233-235 °C | Experimental[1] |
| Boiling Point | 308.9 ± 52.0 °C | Predicted[1] |
| Density | 1.24 ± 0.1 g/cm³ | Predicted[1] |
| pKa | 10.04 ± 0.40 | Predicted[1] |
Expert Insights: The high melting point is indicative of a stable, planar crystal lattice structure, likely reinforced by intermolecular hydrogen bonding and pi-stacking interactions, particularly if the thione tautomer dominates in the solid state. The predicted pKa suggests the thiol proton is weakly acidic, comparable to phenolic compounds.
Solubility Profile
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Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the polar thioamide/thiol and methoxy groups. These are recommended solvents for preparing stock solutions for biological assays.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to have moderate solubility.
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Water: Poor solubility is expected due to the predominantly hydrophobic aromatic core.[6]
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Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated.
Protocol 4.1: Experimental Determination of Thermodynamic Solubility
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data is predicted based on the compound's structure and analysis of related molecules.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. The predicted collision cross-section (CCS) values are useful for ion mobility-mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.06342 |
| [M+Na]⁺ | 228.04536 |
| [M-H]⁻ | 204.04886 |
| [M]⁺ | 205.05559 |
Data sourced from PubChemLite, predicted using CCSbase.[3]
Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass expected to be within 5 ppm of the theoretical monoisotopic mass (205.05614 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts are highly dependent on the solvent and the dominant tautomeric form.
Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
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-SH or -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on concentration, solvent, and temperature. For the thiol (-SH), it might appear between 3-5 ppm. For the thione (-NH), it would be further downfield, potentially >10 ppm.
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Aromatic Protons: A set of doublets and multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core.
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Methoxy Protons (-OCH₃): A sharp singlet expected around 3.9-4.1 ppm.
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Methyl Protons (-CH₃): A sharp singlet expected around 2.5-2.8 ppm.
Predicted ¹³C NMR Signals:
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Thione Carbon (C=S): A characteristic signal in the downfield region, typically 170-185 ppm. The presence of this signal would be strong evidence for the thione tautomer being dominant in solution.
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Aromatic Carbons: Multiple signals in the 100-150 ppm range.
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Methoxy Carbon (-OCH₃): A signal around 55-57 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.
Protocol 5.1: General Procedure for NMR Spectrum Acquisition
Caption: Standard Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will likely show features of both tautomers, with the relative intensities reflecting their equilibrium concentrations.
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N-H Stretch (Thione): A broad band around 3100-3300 cm⁻¹.
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S-H Stretch (Thiol): A weak, sharp band around 2550-2600 cm⁻¹. The presence or absence of this peak is a key indicator of the tautomeric form.
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C=S Stretch (Thione): A band in the region of 1200-1050 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region.
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C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Conclusion
The physical properties of 7-Methoxy-4-methylquinoline-2-thiol are defined by its rigid, aromatic quinoline core and the influential thiol/thione functionality. Its high melting point suggests significant stability in the solid state. While experimental data on properties like solubility and detailed spectroscopic profiles are sparse, established principles of physical organic chemistry allow for reliable predictions that can guide experimental work. The pronounced thiol-thione tautomerism is the most critical chemical feature, impacting nearly all physical and chemical properties and must be a central consideration in any research or development involving this compound.
References
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LookChem. (n.d.). Cas 52507-57-0, 2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]
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PubChemLite. (n.d.). 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS). University of Luxembourg. Retrieved from [Link]
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MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
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Tantillo, D. J. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. Retrieved from [Link]
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Zubkov, V. O., et al. (n.d.). THE EXPERIMENTAL AND THEORETICAL STUDY OF TAUTOMERISM OF 3-SUBSTITUTED 2-METHYL-QUINOLINE-4 (1H)-ONES. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]
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